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(4-Amino-2-nitrophenyl)boronic acid
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Overview
Description
(4-Amino-2-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H7BN2O4 It is a boronic acid derivative, characterized by the presence of both an amino group and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-nitrophenyl)boronic acid typically involves the reaction of 4-amino-2-nitrophenyl bromide with a boronic acid derivative. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran, under the presence of a palladium catalyst. The reaction conditions often include heating and the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental reactions but may include additional steps for purification and isolation to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a diamino compound.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino compounds.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
While a specific, detailed article focusing solely on the applications of "(4-Amino-2-nitrophenyl)boronic acid" is not available within the provided search results, the search results do provide information on uses for related compounds, which can provide insight into the potential applications of "this compound".
Scientific Research Applications
- Boronic Acids as Building Blocks: Boronic acids, including derivatives and analogs, are used in chemical synthesis for various applications, including pharmaceuticals . For example, 4-Nitrophenylboronic acid is used in chemical reactions to synthesize complex molecules .
- Cancer Treatment Research: Boronic acid compounds are being explored for cancer treatment due to their efficacy against cancer cell lines and lower toxicity to non-cancerous cells . Iminoboronate chemistry has been utilized in designing ROS-responsive nanocarriers for cancer therapy .
- Catalysis: Dioxin-linked COFs can be used as catalyst supports for organometallic catalysis .
- Chemical Modification: Boronic acids can modify specific lysine side chains for further applications, as demonstrated by the Cockroft group using the reactivity kinetics of lysine side chains with 2-APBA in nanopore systems .
- Synthesis of Boronic Acid Esters: A method for synthesizing boronic acid esters from aromatic amines using a tris(pentafluorophenyl)borane catalyst has been devised, with yields of up to 93% .
Potential Applications Based on Related Compounds:
- Drug Delivery: PAMAM dendrimers, when combined with small molecules, have therapeutic potential as solubility enhancers and for controlled release in preclinical and clinical settings .
- Hair Dye Formulations: 4-amino-2-nitrophenol is used as a component of permanent or semi-permanent hair dye formulations .
Mechanism of Action
The mechanism of action of (4-Amino-2-nitrophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium complex, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
- 4-Nitrophenylboronic acid
- 2-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid pinacol ester
Comparison: (4-Amino-2-nitrophenyl)boronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-Nitrophenylboronic acid lacks the amino group, limiting its reactivity in certain contexts .
Biological Activity
(4-Amino-2-nitrophenyl)boronic acid is a significant compound in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological molecules. This article reviews its biological activities, synthesis methods, and potential applications, supported by case studies and research findings.
- Molecular Formula : C6H7BNO3
- Molecular Weight : Approximately 166.93 g/mol
- Structure : The compound features an amino group at the para position and a nitro group at the ortho position on a phenyl ring, contributing to its reactivity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to its ability to form reversible covalent bonds with diols and other biomolecules. Key areas of activity include:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate cancer cells (LAPC-4). Compounds derived from it have been found to be more effective than standard antiandrogens like flutamide and bicalutamide, with lower toxicity against non-cancerous cells .
- Antioxidant Properties : Research indicates that derivatives of boronic acids exhibit significant antioxidant activities. For instance, a related compound demonstrated high efficacy in scavenging free radicals in vitro, which suggests potential applications in formulations aimed at oxidative stress-related conditions .
- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, which is crucial for therapeutic applications. For example, it exhibited moderate acetylcholinesterase activity and high butyrylcholinesterase inhibition, suggesting its potential use in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nitration of Phenylboronic Acid : This method involves introducing the nitro group onto the phenyl ring followed by amination.
- Reduction Reactions : The nitro group can be reduced to an amine, altering the compound's reactivity and potentially enhancing its biological activity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound derivatives against the LAPC-4 prostate cancer cell line. The findings revealed that certain derivatives not only inhibited cell growth effectively but also exhibited lower toxicity towards healthy cells compared to traditional treatments .
Case Study 2: Antioxidant Evaluation
Another investigation focused on the antioxidant capabilities of a related boronic acid derivative. The study utilized various assays such as ABTS and DPPH radical scavenging tests, confirming its strong antioxidant potential with IC50 values significantly lower than those of common antioxidants .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other related compounds:
Compound Name | Anticancer Activity | Antioxidant Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Moderate |
(4-Bromo-2-nitrophenyl)boronic acid | Moderate | Low | Low |
(5-Amino-2-nitrophenyl)boronic acid | High | Moderate | High |
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3-dioxaborolane | Low | Moderate | Moderate |
Properties
Molecular Formula |
C6H7BN2O4 |
---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
(4-amino-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H,8H2 |
InChI Key |
GWANFFQKCNZFII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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